Mésylate de netarsudil

Vue d'ensemble

Description

Applications De Recherche Scientifique

Clinical Applications

Netarsudil mesylate is primarily indicated for:

- Open-Angle Glaucoma : It has been shown to significantly lower IOP in patients with open-angle glaucoma.

- Ocular Hypertension : Effective in reducing elevated IOP in patients diagnosed with ocular hypertension.

Efficacy Studies

Several clinical trials have assessed the safety and efficacy of netarsudil mesylate:

- Phase 3 Clinical Trials : Studies such as ROCKET 2 compared netarsudil with timolol maleate over 12 months. Results demonstrated that netarsudil significantly reduced IOP compared to timolol, with a favorable safety profile .

- Aqueous Humor Dynamics : Research indicated that netarsudil increases outflow facility and decreases episcleral venous pressure, contributing to its effectiveness in lowering IOP .

- Long-term Safety : The long-term use of netarsudil has been evaluated for adverse effects. While conjunctival hyperemia was noted as a common side effect, overall tolerability was high among patients .

Case Study 1: Efficacy in Patients with Open-Angle Glaucoma

A study involving 411 subjects showed that netarsudil treatment led to an average reduction in IOP from 17.0 mmHg to 12.4 mmHg over a week . The increase in outflow facility was statistically significant (p < 0.05), demonstrating its effectiveness in managing glaucoma.

Case Study 2: Combination Therapy

In a fixed combination therapy with latanoprost, netarsudil further enhanced IOP reduction compared to either agent alone. This synergy indicates potential for broader applications in glaucoma management .

Pharmacokinetics

Netarsudil is administered topically as an ophthalmic solution (0.02%). It is absorbed through the cornea and metabolized into its active form (netarsudil-M1) within the eye. Studies indicate minimal systemic exposure, which limits potential systemic side effects .

Safety Profile

The safety profile of netarsudil mesylate has been extensively documented:

- Adverse Effects : The most frequently reported adverse effect is conjunctival hyperemia. Other effects include corneal deposits observed in some patients during clinical trials .

- Long-term Observations : Ongoing studies are assessing changes in corneal deposits over time and their impact on visual function .

Mécanisme D'action

Target of Action

Netarsudil mesylate primarily targets two key proteins: Rho kinase and the norepinephrine transporter (NET) . Rho kinase plays a crucial role in controlling the drainage of fluid from the eye . The norepinephrine transporter, on the other hand, is involved in the reuptake of norepinephrine, a neurotransmitter that plays a role in various physiological processes .

Biochemical Pathways

Netarsudil mesylate affects the conventional trabecular pathway of aqueous humor outflow . This is in contrast to many other glaucoma medications that affect the unconventional uveoscleral pathway through mechanisms involving prostaglandin F2-alpha analog . The increased outflow of aqueous humor resulting from the inhibition of Rho kinase and the norepinephrine transporter leads to a reduction in intraocular pressure .

Pharmacokinetics

After instillation into the eye, netarsudil is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . This suggests that the drug primarily acts locally within the eye, minimizing systemic exposure and potential side effects .

Result of Action

The primary result of netarsudil mesylate’s action is the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension . This is achieved through the increased outflow of aqueous humor and the potential effects of norepinephrine transporter inhibition .

Action Environment

The action of netarsudil mesylate is influenced by the environment within the eye. The drug is administered as eye drops, and its action is localized primarily within the eye . The effectiveness of the drug may be influenced by factors such as the pH of the tear film, the presence of other medications, and individual patient factors such as tear production and blink rate.

Analyse Biochimique

Biochemical Properties

Netarsudil mesylate specifically targets the conventional trabecular pathway of aqueous humour outflow . It acts as an inhibitor to the rho kinase and norepinephrine transporters found there . This is in contrast to many other glaucoma medications that affect protaglandin F2-alpha analog-like mechanisms in the unconventional uveoscleral pathway .

Cellular Effects

Netarsudil mesylate has been shown to disrupt actin stress fibers and focal adhesions in trabecular meshwork cells . It also blocks the profibrotic effects of transforming growth factor-β2 in human trabecular meshwork cells .

Molecular Mechanism

The mechanism of action of Netarsudil mesylate is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .

Temporal Effects in Laboratory Settings

In a study conducted on porcine anterior segment cultures, it was found that while a standard concentration of 1 μM of netarsudil did cause an intraocular pressure (IOP) reduction and outflow vessel dilation, both a lower (0.1 μM) and a higher concentration (10 μM) of netarsudil had the opposite effect, resulting in IOP elevation and outflow vessel constriction .

Dosage Effects in Animal Models

In animal models, Netarsudil mesylate has shown to produce large and durable IOP reductions that were sustained for at least 24 hours after once daily dosing . Transient, mild hyperemia was observed as the only adverse effect .

Metabolic Pathways

Netarsudil mesylate is metabolized by esterases in the eye to its active metabolite, AR-13503 . Subsequent metabolism of netarsudil’s esterase metabolite, AR-13503, was not detectable .

Transport and Distribution

The clearance of Netarsudil mesylate is strongly influenced by its low plasma concentrations following topical administration and absorption and high protein binding in human plasma .

Subcellular Localization

After instillation into the eye, Netarsudil mesylate is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .

Méthodes De Préparation

La préparation d'AR-13324 implique l'utilisation d'une synthèse d'induction chirale à ligand chiral. Cette méthode est préférée aux méthodes traditionnelles de chromatographie liquide haute performance chirale (HPLC) ou de chromatographie en phase supercritique (SFC) en raison de sa simplicité, de son coût inférieur et de son rendement plus élevé. Le processus commence par la protection des groupes hydroxyles dans l'acide phénylacétique 4-(hydroxyméthyl) en utilisant du chlorure de tert-butyldiméthylsilyle (TBSCl) ou du chlorure de triisopropylsilyle (TIPSCl) pour obtenir le composé brut .

Analyse Des Réactions Chimiques

AR-13324 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les inhibiteurs de l'estérase et les étalons internes marqués isotopiquement. Le composé est métabolisé in vivo en son métabolite actif AR-13503 et en son énantiomère AR-13323. Les principaux produits formés à partir de ces réactions sont AR-13503 et AR-13534, qui est l'énantiomère d'AR-13503 .

Applications de la recherche scientifique

AR-13324 a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est principalement utilisé comme agent hypotenseur oculaire pour le traitement du glaucome et de l'hypertension oculaire. Le composé s'est avéré produire de fortes réductions de la pression intraoculaire avec une longue durée d'action et il est bien toléré chez les lapins et les singes normotensifs . De plus, AR-13324 est utilisé dans des études précliniques pour évaluer son efficacité et sa sécurité dans l'abaissement de la pression intraoculaire sur des modèles animaux .

Mécanisme d'action

AR-13324 exerce ses effets par un double mécanisme d'action. Il inhibe la Rho kinase, ce qui augmente l'écoulement aqueux à travers le réseau trabéculaire, et le transporteur de la norépinéphrine, ce qui diminue la production d'humeur aqueuse. Ce double mécanisme entraîne une réduction significative de la pression intraoculaire. Le composé induit des changements morphologiques spécifiques dans les cellules cultivées du réseau trabéculaire humain et porcin, conduisant à une augmentation de la facilité d'écoulement .

Comparaison Avec Des Composés Similaires

AR-13324 est unique en raison de son double mécanisme d'action, ce qui le distingue des autres agents hypotenseurs oculaires. Les composés similaires comprennent le latanoprost, un analogue des prostaglandines, et d'autres inhibiteurs de la Rho kinase. Alors que le latanoprost augmente principalement l'écoulement uvéoscléral, AR-13324 augmente l'écoulement trabéculaire et diminue la production d'humeur aqueuse, ce qui le rend plus efficace dans certains cas . D'autres composés similaires comprennent AR-13323, AR-13503 et AR-13534, qui sont des énantiomères et des métabolites apparentés d'AR-13324 .

Activité Biologique

Netarsudil mesylate, a Rho kinase (ROCK) inhibitor, has emerged as a significant therapeutic agent for managing intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension. This article provides a comprehensive overview of the biological activity of netarsudil mesylate, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.

Netarsudil operates primarily through the inhibition of ROCK1 and ROCK2, which are crucial in regulating the contractility of trabecular meshwork (TM) cells. By inhibiting these kinases, netarsudil facilitates increased aqueous humor outflow through the TM, thereby reducing IOP. Additionally, it has been shown to decrease episcleral venous pressure, contributing to its IOP-lowering effects .

Key Actions:

- Inhibition of ROCK1 and ROCK2: Reduces cell stiffness and extracellular matrix production in TM cells.

- Increased Trabecular Outflow Facility: Enhances fluid drainage from the eye.

- Decreased Aqueous Humor Production: Further aids in lowering IOP .

Pharmacokinetics

Netarsudil is administered topically as an ophthalmic solution (0.02%). Following administration, it is rapidly metabolized by esterases in the eye to its active metabolite, netarsudil-M1, which exhibits even greater potency against ROCK than the parent compound .

Pharmacokinetic Parameters:

- Half-life: Approximately 175 minutes when incubated with human corneal tissue.

- Absorption: Low plasma concentrations due to topical application; high protein binding observed .

- Metabolism: Primarily through esterase activity; minimal systemic exposure due to local application.

Clinical Efficacy

Several clinical trials have demonstrated the efficacy of netarsudil in lowering IOP. A pivotal Phase 3 trial showed that once-daily dosing of netarsudil significantly reduced IOP compared to placebo and was non-inferior to other standard treatments like timolol .

Summary of Clinical Trials:

| Study Type | Population | Treatment | IOP Reduction (mmHg) | Duration |

|---|---|---|---|---|

| Phase 3 Trial | Patients with POAG | Netarsudil 0.02% QD | 4.6 (vs vehicle) | 4 weeks |

| Phase 2 Trial | Healthy Volunteers | Netarsudil 0.02% QD | 4.80 | 4 weeks |

| Phase 1 Trial | Healthy Volunteers | Netarsudil vs Placebo | Significant reduction | 7 days |

Safety Profile

Netarsudil has been generally well-tolerated in clinical studies. The most common adverse effect reported is conjunctival hyperemia, which is typically transient and mild. Importantly, no significant systemic side effects or genotoxicity have been observed in preclinical studies .

Adverse Effects:

- Conjunctival Hyperemia: Most frequently reported side effect.

- No Genotoxicity: Demonstrated safety in both in vitro and in vivo studies.

Case Studies

A notable case study involved a cohort of patients with ocular hypertension who were treated with netarsudil over a six-month period. The results indicated a consistent reduction in IOP across various times of day, highlighting the drug's effectiveness throughout both diurnal and nocturnal periods .

Propriétés

IUPAC Name |

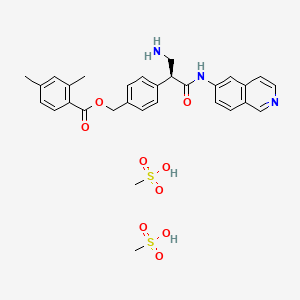

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)/t26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDRLKRHJOAQDC-FBHGDYMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027773 | |

| Record name | Netarsudil dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422144-42-0 | |

| Record name | Netarsudil mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422144420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netarsudil dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETARSUDIL MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL756B1K0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Netarsudil mesylate in lowering intraocular pressure (IOP)?

A1: Netarsudil mesylate is a Rho kinase and norepinephrine transporter inhibitor. [, ] In humans, it lowers IOP primarily by increasing outflow facility and decreasing episcleral venous pressure. [, ] While studies in animal models have also shown a reduction in aqueous humor production, this effect has not yet been confirmed in humans. []

Q2: Are there any studies investigating the Aqueous Humor Dynamics (AHD) of Netarsudil mesylate in humans?

A2: Yes, a study specifically designed to evaluate the AHD of Netarsudil mesylate ophthalmic solution 0.02% in healthy volunteers was conducted. [] This study confirmed the IOP-lowering effect of the drug in humans.

Q3: Has Netarsudil mesylate been formulated with other drugs for treating glaucoma?

A3: Yes, a new combination product containing Netarsudil mesylate and Latanoprost has been introduced. [] While the abstract doesn't elaborate on the specifics of this combination, it suggests a potential synergistic effect or improved patient outcomes with the dual-drug formulation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.